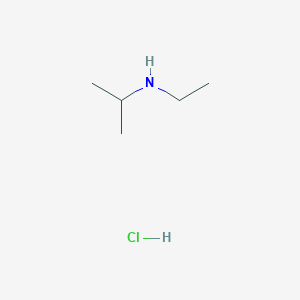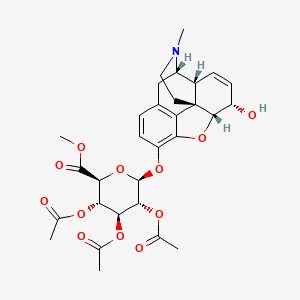
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester is a derivative of morphine, a well-known opioid used for pain relief. This compound is a glucuronide conjugate, which means it is formed by the addition of a glucuronic acid moiety to morphine. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, morphine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester typically involves the glucuronidation of morphine. This process is catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs), which facilitate the addition of a glucuronic acid moiety to the C3 position of morphine . The reaction conditions often include the use of acetylating agents to protect the hydroxyl groups during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale glucuronidation processes, where morphine is reacted with glucuronic acid derivatives in the presence of UGT enzymes. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of glucuronidation processes.
Biology: It is used to study the metabolic pathways of morphine and its derivatives.
Medicine: It is investigated for its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
作用机制
The mechanism of action of Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester involves its interaction with specific molecular targets and pathways. Unlike morphine, which primarily acts on mu opioid receptors, this compound has limited affinity for these receptors. Instead, it may interact with other receptors, such as Toll-like receptor 4 (TLR4), to exert its effects . This interaction can lead to various physiological responses, including modulation of pain and inflammation .
相似化合物的比较
Similar Compounds
Morphine-3-glucuronide: Another glucuronide conjugate of morphine, known for its neuroexcitatory effects.
Morphine-6-glucuronide: A glucuronide conjugate with potent analgesic effects.
Buprenorphine-3-glucuronide: A glucuronide conjugate of buprenorphine, used in pain management
Uniqueness
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester is unique due to its specific chemical structure, which includes the tri-O-acetyl modification. This modification can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it distinct from other similar compounds .
属性
CAS 编号 |
151250-15-6 |
|---|---|
分子式 |
C30H35NO12 |
分子量 |
601.6 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6S)-6-[[(4S,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C30H35NO12/c1-13(32)38-23-24(39-14(2)33)26(40-15(3)34)29(43-25(23)28(36)37-5)41-20-9-6-16-12-18-17-7-8-19(35)27-30(17,10-11-31(18)4)21(16)22(20)42-27/h6-9,17-19,23-27,29,35H,10-12H2,1-5H3/t17-,18-,19-,23-,24-,25-,26+,27-,29+,30-/m0/s1 |
InChI 键 |
OJXQIAQIYWRVMF-HIRJWNRASA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C3C4=C(C[C@H]5[C@H]6[C@]4(CCN5C)[C@@H](O3)[C@H](C=C6)O)C=C2)C(=O)OC)OC(=O)C |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C3C4=C(CC5C6C4(CCN5C)C(O3)C(C=C6)O)C=C2)C(=O)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
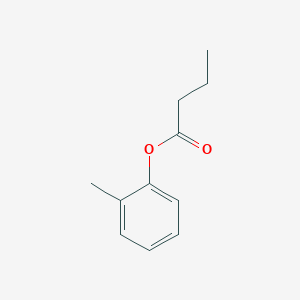
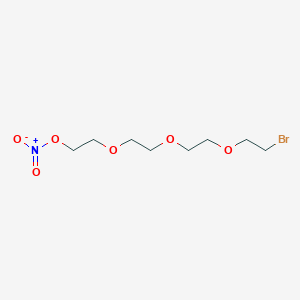
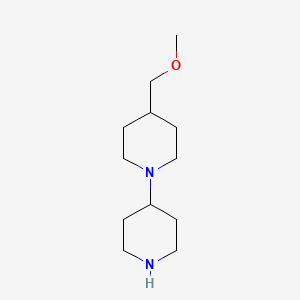
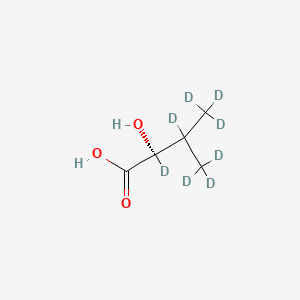
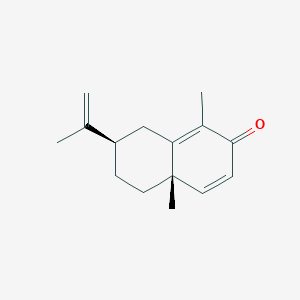
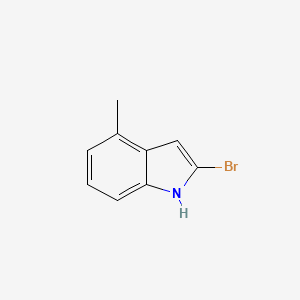
![1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one](/img/structure/B13437073.png)
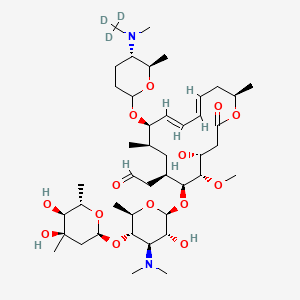
![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)
![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)

![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
